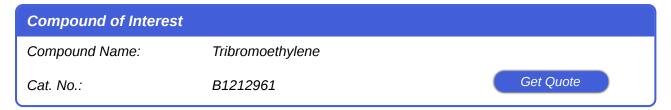


# Tribromoethylene: A Comprehensive Toxicological Profile and Safety Guide

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For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**Tribromoethylene** (TBE), with the chemical formula C<sub>2</sub>HBr<sub>3</sub>, is a halogenated alkene.[1][2] It is a colorless to light yellow, clear liquid with a sweet, pungent odor.[3][4] This compound is utilized as a solvent in organic synthesis, an intermediate in chemical production, and has seen use as a fumigant in agriculture and in pharmaceutical synthesis.[3][5] Given its applications and chemical nature, a thorough understanding of its toxicological profile and safe handling procedures is imperative for professionals working with this substance. This guide provides an in-depth overview of the known toxicological data for **tribromoethylene** and outlines essential safety protocols. It is important to note that while data on **tribromoethylene** is limited, information on the structurally related and extensively studied compound, trichloroethylene (TCE), is included for comparative purposes to highlight potential areas of concern.

# **Physical and Chemical Properties**

A summary of the key physical and chemical properties of **tribromoethylene** is presented in Table 1.



Property	Value	Reference(s)	
CAS Number	598-16-3	[1][3][6]	
Molecular Formula	C <sub>2</sub> HBr <sub>3</sub>	[1][3][7]	
Molecular Weight	264.74 g/mol	[1][3][8]	
Appearance	Colorless to light yellow, clear liquid	[4][7]	
Odor	Sweet, pungent	[3]	
Boiling Point	163 - 164 °C	[1][3][9]	
Melting Point	-52 °C	[1]	
Density	2.5415 - 2.71 g/cm <sup>3</sup> [1][3][7]		
Vapor Pressure	2.55 mmHg at 25°C	5 mmHg at 25°C [3][7]	
Flash Point	56 °C	[3][7]	
Water Solubility	Slightly soluble	[3][7]	
Solubility in Organic Solvents	Readily soluble	[3]	

# **Toxicological Profile**

The toxicological data for **tribromoethylene** is not as extensive as for other halogenated solvents like trichloroethylene. However, the available information indicates that it is a hazardous substance requiring careful handling.

#### **Toxicokinetics: Metabolism**

The metabolism of **tribromoethylene** is a critical factor in its toxicity. In vitro studies using rat liver microsomes have shown that **tribromoethylene** is oxidized to **tribromoethylene** oxide. This epoxide is an electrophilic intermediate that can react with cellular macromolecules.[9]

The hydrolysis of **tribromoethylene** oxide yields several products, including glyoxylic acid, carbon monoxide, formic acid, and dibromoacetic acid. The formation of dibromoacetaldehyde was a minor pathway. The reaction of **tribromoethylene** oxide with lysine residues in bovine



serum albumin resulted in the formation of N-dihaloacetyllysine and N-formyllysine.[9] This reactivity with proteins suggests a potential for covalent binding to cellular targets, which is a common mechanism of toxicity for halogenated hydrocarbons.

### **Acute Toxicity**

**Tribromoethylene** is harmful if swallowed, inhaled, or in contact with skin.[7][8] It is irritating to the eyes, skin, and respiratory system.[7] Acute exposure can cause central nervous system depression.[10]

Quantitative acute toxicity data is summarized in Table 2.

Route	Species	Value	Reference(s)
Oral LD50	Mouse	1100 mg/kg	[4][7]
Inhalation LC50	Mouse	3900 mg/m³/2H	[4]

## **Subchronic and Chronic Toxicity**

Specific subchronic and chronic toxicity studies on **tribromoethylene** are not readily available in the public domain. For the related compound trichloroethylene, long-term exposure in animals has been associated with neurotoxicity, nephrotoxicity, and hepatic toxicity.[11] Given the metabolic activation of **tribromoethylene** to a reactive epoxide, similar target organ toxicity could be a concern.

### Carcinogenicity, Genotoxicity, and Mutagenicity

There is a significant lack of data on the carcinogenic, genotoxic, and mutagenic potential of **tribromoethylene**. However, its metabolism to the reactive **tribromoethylene** oxide suggests a potential for genotoxicity through covalent binding to DNA. This is a known mechanism for the carcinogenicity of other halogenated ethylenes. For instance, trichloroethylene is classified as "carcinogenic to humans" by all routes of exposure.[12]

#### **Reproductive and Developmental Toxicity**

Specific studies on the reproductive and developmental toxicity of **tribromoethylene** were not identified. Research on the related compound trichloroethylene has shown evidence of male



reproductive toxicity, including effects on sperm and hormone levels, and suggestive evidence of female reproductive toxicity.[12] TCE has also been linked to fetal cardiac malformations.[12]

## **Neurotoxicity**

While specific neurotoxicity studies on **tribromoethylene** are lacking, halogenated organic solvents as a class are known to have neurotoxic effects. Trichloroethylene, for example, is a known central nervous system depressant and can cause dizziness, headache, and other neurological symptoms.[4][12] The mechanism is thought to involve interactions with neuronal receptors.[4] Given the structural similarities, neurotoxicity should be considered a potential hazard of **tribromoethylene** exposure.

#### **Immunotoxicity**

Data on the immunotoxicity of **tribromoethylene** is not available. Studies on trichloroethylene have shown that it can be an immunotoxicant, with effects on lymphocyte proliferation and antibody production.[13][14] Co-exposure to TCE and other toxicants like mercury has been shown to accelerate autoimmune responses in animal models.[15]

# Potential Mechanisms of Toxicity and Signaling Pathways

The primary mechanism of toxicity for **tribromoethylene** is likely its metabolic activation to the reactive epoxide, **tribromoethylene** oxide. This intermediate can covalently bind to cellular macromolecules, including proteins and DNA, leading to cellular damage and potentially genotoxicity.

While specific signaling pathways affected by **tribromoethylene** have not been elucidated, studies on the related compound trichloroethylene have shown alterations in the Protein Kinase A (PKA) signaling pathway in sperm after exposure.[16] This pathway is crucial for sperm function, and its disruption could explain some of the reproductive toxicity observed with TCE. [16] Given the structural and metabolic similarities, it is plausible that **tribromoethylene** could also interfere with critical cellular signaling pathways.





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Caption: Potential metabolic activation of tribromoethylene to a reactive epoxide.

# Safety Handling and First Aid

Due to its hazardous nature, strict safety protocols must be followed when handling **tribromoethylene**.

### **Personal Protective Equipment (PPE)**

- Eye/Face Protection: Wear chemical safety goggles and a face shield.[10]
- Skin Protection: Wear appropriate chemical-resistant gloves (e.g., Viton®, Silver Shield®), aprons, and boots.[17]
- Respiratory Protection: Work in a well-ventilated area, preferably under a chemical fume hood.[10] If engineering controls are insufficient, use a NIOSH-approved respirator.[18]
- Body Protection: Wear a laboratory coat.[18]

#### **Storage**

Store in a tightly closed container in a cool, dry, well-ventilated area away from incompatible substances such as oxidizing materials.[10] Storage under a nitrogen blanket may be recommended.[10]

#### **Spill Cleanup**

In case of a spill:



- Evacuate unnecessary personnel from the area.
- Eliminate all ignition sources.
- Wear appropriate PPE.
- Contain the spill using absorbent materials (e.g., sorbent pads, booms).[19]
- Absorb the spilled material.
- Place the used absorbent materials into a sealed, labeled container for hazardous waste disposal.[19]
- Clean the spill area with an appropriate cleaning agent.

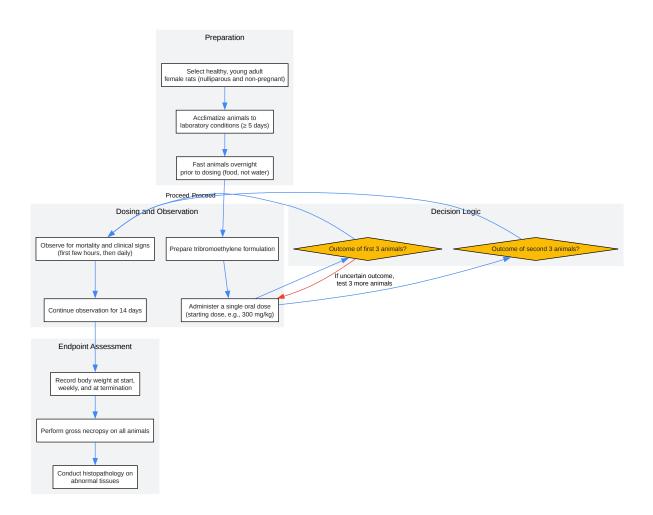
#### **First Aid Measures**

- Inhalation: Move the victim to fresh air. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[17]
- Skin Contact: Immediately remove contaminated clothing. Flush the skin with plenty of water for 15-20 minutes. Seek immediate medical attention.[17]
- Eye Contact: Immediately flush eyes with gently flowing water for 15-20 minutes, holding the
  eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical
  attention.[17]
- Ingestion: Rinse the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[17]

# **Experimental Protocols**

Detailed experimental protocols for **tribromoethylene** toxicity studies are scarce in the published literature. As a reference for researchers, a generic protocol for an acute oral toxicity study, based on OECD Guideline 423 (Acute Toxic Class Method), is provided below.





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Caption: Workflow for an acute oral toxicity study based on OECD Guideline 423.



# **Conclusion and Knowledge Gaps**

**Tribromoethylene** is a hazardous chemical with evidence of acute toxicity and a potential for significant chronic health effects based on its metabolic activation to a reactive epoxide and by analogy to the well-studied compound trichloroethylene. Safe handling practices, including the use of appropriate personal protective equipment and engineering controls, are essential to minimize exposure.

There are substantial knowledge gaps in the toxicological profile of **tribromoethylene**. Further research is critically needed in the following areas:

- Toxicokinetics: Comprehensive studies on the absorption, distribution, and excretion of tribromoethylene are required.
- Chronic Toxicity: Long-term studies are needed to evaluate the potential for target organ toxicity following repeated exposure.
- Carcinogenicity and Genotoxicity: In vivo and in vitro studies are necessary to determine the carcinogenic and mutagenic potential of tribromoethylene.
- Reproductive and Developmental Toxicity: The effects of tribromoethylene on reproductive health and fetal development need to be investigated.
- Mechanistic Studies: Research into the specific cellular and molecular mechanisms of tribromoethylene toxicity, including its effects on signaling pathways, would provide a better understanding of its health risks.

Addressing these knowledge gaps is crucial for a comprehensive risk assessment and for ensuring the safety of individuals who may be exposed to this compound in research or industrial settings.

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